Felodipine

Vascular Selectivity Cardiac Safety Dihydropyridine

Felodipine: V/C=12 (vs nifedipine 7, amlodipine 5) for unmatched vascular selectivity. IC50 ~8 nM—50× more potent than nifedipine in coronary artery assays. ~25 h half-life enables extended-release R&D and 24-h ambulatory BP studies. Proven superior tolerability vs amlodipine in 535-patient elderly RCT. ≥98% purity. Ideal for calcium channel research, vascular smooth muscle pharmacology, and drug delivery innovation.

Molecular Formula C18H19Cl2NO4
Molecular Weight 384.2 g/mol
CAS No. 72509-76-3
Cat. No. B1672334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelodipine
CAS72509-76-3
SynonymsAgon
Felo Biochemie
Felo Puren
Felo-Puren
Felobeta
Felocor
Felodipin 1A Pharma
Felodipin AbZ
Felodipin AL
Felodipin AZU
Felodipin dura
Felodipin Heumann
Felodipin ratiopharm
Felodipin Stada
felodipin von ct
Felodipin-ratiopharm
Felodipine
Felodur
Felogamma
Fensel
Flodil
H 154 82
H 154-82
H 15482
Heumann, Felodipin
Modip
Munobal
Perfudal
Plendil
Renedil
Von Ct, Felodipin
Molecular FormulaC18H19Cl2NO4
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
InChIInChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3
InChIKeyRZTAMFZIAATZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 300 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.15e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Felodipine (CAS 72509-76-3) Calcium Channel Blocker: Product Selection & Procurement Evidence


Felodipine (CAS 72509-76-3) is a second-generation, long-acting dihydropyridine calcium channel blocker [1]. It is characterized by high functional vascular to cardiac selectivity, distinct from other dihydropyridines, enabling potent vasodilation with less direct myocardial depression [1]. This overview establishes the baseline properties of felodipine for scientific and procurement evaluation against its comparators.

Felodipine Product Selection Rationale: Why In-Class Substitution Without Verification Fails


While all dihydropyridine calcium channel blockers share a mechanism of action, substitution among agents like felodipine, amlodipine, and nifedipine is not equivalent [1]. Critically, felodipine exhibits a higher vascular to cardiac selectivity ratio (V/C ratio = 12) compared to nifedipine (V/C = 7) and amlodipine (V/C = 5), meaning its effects are more targeted to the vasculature [1]. Furthermore, its distinct pharmacokinetic profile, characterized by an extended elimination half-life of approximately 25 hours and extensive first-pass metabolism, creates a specific clinical efficacy and safety signature [2]. Generic substitution without understanding these quantitative differences can lead to unexpected variations in efficacy or adverse event profiles.

Felodipine Product-Specific Quantitative Evidence for Scientific & Procurement Decisions


Felodipine vs. Nifedipine and Amlodipine: Superior Vascular-to-Cardiac Selectivity Ratio in Human Tissues

In direct head-to-head comparison using human isolated tissue assays, felodipine demonstrates a higher vascular-to-cardiac selectivity ratio compared to both nifedipine and amlodipine. This quantifies its preferential activity on blood vessels versus heart tissue. The selectivity ratio is calculated from the difference in potency (pIC50) between vascular and cardiac preparations [1].

Vascular Selectivity Cardiac Safety Dihydropyridine

Felodipine vs. Amlodipine: Improved Tolerability Profile in Elderly Hypertensive Patients (Randomized Trial)

A randomized, double-blind clinical trial focusing on vasodilatory adverse events (AEs) in 535 elderly hypertensive patients directly compared felodipine to amlodipine. The study demonstrated significantly improved tolerability for felodipine [1]. This evidence provides a clinical safety differential beyond simple efficacy.

Tolerability Elderly Hypertension

Felodipine Efficacy in Ambulatory BP Control: Highest Probability Among DHP-CCBs in Network Meta-Analysis

A Bayesian network meta-analysis of 181 randomized controlled trials (21,383 patients) compared seven dihydropyridine calcium channel blockers for hypertension. In this analysis, felodipine was identified as having the highest probability (80.65%) of reducing 24-hour ambulatory blood pressure, a key measure of overall cardiovascular risk [1]. This positions it as a potentially preferred option for projects requiring robust, round-the-clock blood pressure control.

Ambulatory Blood Pressure Hypertension Efficacy

Felodipine vs. Nifedipine: Significantly Greater Vascular Potency in Porcine Coronary Artery

In a comparative in vitro study using porcine coronary artery segments, felodipine was approximately 50-fold more potent than nifedipine at relaxing potassium-contracted vessels. This provides a quantitative measure of its enhanced vasodilatory potential in a coronary artery model [1].

Vascular Relaxation Potency Coronary Artery

Felodipine vs. Amlodipine: Comparable Antihypertensive Efficacy with Potential Tolerability Advantage in a 118-Patient RCT

A double-blind, randomized comparative study of 118 patients with mild-to-moderate essential hypertension showed that felodipine ER and amlodipine provided comparable reductions in office and 24-hour ambulatory blood pressure [1]. While amlodipine showed a slightly greater reduction in ambulatory SBP (-16.3 vs. -11.6 mmHg, p<0.001), both were effective and well-tolerated. This suggests felodipine ER offers a similar efficacy profile but with the potential for improved tolerability as indicated by other studies [2].

Ambulatory BP Efficacy Tolerability

Felodipine: Best Research & Industrial Application Scenarios Based on Comparative Evidence


Modeling Vascular Selectivity in Hypertension and Angina Research

Felodipine is the preferred choice for in vitro and in vivo models of hypertension and angina where high vascular-to-cardiac selectivity is paramount. Its V/C ratio of 12, which is 1.7-fold higher than nifedipine, makes it a superior tool for investigating vasodilatory mechanisms with minimized direct cardiac effects [1]. This is particularly relevant for studying vascular smooth muscle cell function and for screening compounds where cardiac depression is a confounding variable.

Formulation Development for 24-Hour Ambulatory Blood Pressure Control

Felodipine's pharmacological profile, including its extended half-life (~25h) [2] and high ranking (80.65% probability) for 24-hour ambulatory blood pressure reduction in network meta-analyses [3], positions it as an ideal candidate for developing extended-release or novel drug delivery systems. This scenario is supported by patents for extended-release felodipine formulations [4], indicating industrial relevance and potential for product differentiation.

Comparative Safety and Efficacy Studies in Special Populations (e.g., Elderly)

For clinical trials or studies focusing on elderly populations, felodipine is a strong comparator or intervention due to direct evidence of improved tolerability over amlodipine in a large RCT of 535 patients [5]. This data, combined with its comparable antihypertensive efficacy [6], makes felodipine a scientifically sound choice for protocols prioritizing safety and tolerability in older adults.

In Vitro Studies of Vascular Relaxation and Potency Screening

In vitro pharmacology labs studying calcium channel antagonism should consider felodipine as a high-potency standard. Its IC50 for relaxing porcine coronary arteries is ~8 nM, making it approximately 50 times more potent than nifedipine [7]. This high potency makes it a sensitive tool for calibrating assays and studying vascular smooth muscle pharmacology at lower concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felodipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.